molecular formula C10H10BrNO B1278593 2-(5-Bromo-1H-indol-1-yl)ethanol CAS No. 148366-28-3

2-(5-Bromo-1H-indol-1-yl)ethanol

Cat. No. B1278593
CAS RN: 148366-28-3
M. Wt: 240.1 g/mol
InChI Key: VQBGZOPEJRCONC-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)ethanol, also known as 5-bromoindole-2-ethanol, is a synthetic organic compound with a molecular formula of C9H9BrO. It is an indole derivative with a bromo substituent at the 5-position. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry and organic synthesis.

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

  • A study highlighted the formation of a compound related to 2-(5-Bromo-1H-indol-1-yl)ethanol through a condensation reaction, focusing on its crystal structure and molecular interactions. This work, utilizing Hirshfeld surface analysis and DFT, provides insights into the structural properties and intermolecular connections relevant to similar compounds (Barakat et al., 2017).

2. Synthesis and Antimicrobial Activity

  • Research on the synthesis of novel 1H-Indole derivatives, which includes compounds structurally similar to this compound, demonstrated their potential antimicrobial activity. This study focused on the creation of these compounds and their efficacy against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial applications (2020).

3. Eco-Friendly Synthesis Methods

  • A study described an eco-friendly, one-pot synthesis method for producing indolinone derivatives, which are related to the structure of this compound. This process emphasizes environmentally benign methods and high atom-economy, highlighting the potential for sustainable production of such compounds (Brahmachari & Banerjee, 2014).

4. Therapeutic Applications and Cytotoxicity

  • Another study synthesized a series of compounds including 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which bear structural similarities to this compound. This research explored their cytotoxicity, particularly on cancer cell lines, suggesting potential therapeutic applications in oncology (Karalı et al., 2002).

5. Thermal Analysis and Molecular Structure

  • A comprehensive study on the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol, which is closely related to this compound, was conducted. This included thermal analysis and computational methods, providing valuable data on the compound's thermodynamic properties (Carvalho et al., 2019).

Safety and Hazards

The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(5-bromoindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBGZOPEJRCONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443146
Record name 2-(5-Bromo-1H-indol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148366-28-3
Record name 2-(5-Bromo-1H-indol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a N2 atmosphere, 2-bromoethanol (17.6 g, 141 mmol) and 2-methoxypropene (10.1 g, 141 mmol) were stirred in 71 mL of THF at 0° C. for 30 minutes The resulting solution was added to a stirring mixture of 5-bromoindole (22.83 g, 116 mmol) and 60% NaH (4.62 g, 193 mmol) in 40 mL of DMF and 60 mL of THF. The solution was stirred at ambient temperature for 4 hours. The reaction mixture was worked up by quenching the excess of NaH with water and removing the aqueous layer. The organic layer was vigorously stirred with 200 mL of 2% aqueous phosphoric acid for 5 hours when the layers were separated. The organic layer was washed with water (2×200 mL) and the solvent removed. The residue was purified by column chromatography (30:70 EtOAc-Hex) to give 17 g of 1-(2-hydroxylethyl)-5-bromoindole.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
71 mL
Type
solvent
Reaction Step One
Quantity
22.83 g
Type
reactant
Reaction Step Two
Name
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of NaOH (4.4 gm, 0.011 mol) in DMSO (175 ml) was stirred at 100° C. for 5 hours at which time it was cooled to 20° C. To this mixture was added 5-bromoindole (20 gm, 0.102 mol) and the reaction was stirred for 8 hours at room temperature. A solution of ethylene oxide (5.1 gm, 0.125 mol) in DMSO (20 ml) was prepared by bubbling the gas into DMSO. To the bromoindole reaction mixture was slowly added the ethylene oxide solution and stirring was continued for another 2.5 hours. The reaction mixture was then poured into ice water and extracted twice with diethyl ether. The combined ether extracts were concentrated in vacuo whereupon crystallization took place. The crude product was recrystallized from diethyl ether:hexanes (3:2) to afford the title compound (6.25 gm).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

DIBAL-H (1 M in hexanes) (6.1 mL, 6.1 mmol) was added to a 0° C. solution of methyl (5-bromo-1H-indol-1-yl)acetate (660 mg, 2.46 mmol) in anhydrous THF (12 mL). The reaction was warmed to ambient temperature and maintained for 1 h. The reaction mixture was poured into saturated aqueous Rochelle's salt (25 mL) and Et2O (25 mL). The mixture was stirred vigorously for 30 min. The layers were separated and the aqueous phase was extracted with Et2O. The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated to afford the desired product as a yellow oil.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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